molecular formula C9H18N2O4 B1289520 (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate CAS No. 30044-67-8

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate

Cat. No. B1289520
CAS RN: 30044-67-8
M. Wt: 218.25 g/mol
InChI Key: BYCKHNZSBNGBQL-LURJTMIESA-N
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Description

Enantioselective Synthesis Analysis

The synthesis of enantiomerically pure compounds is a critical aspect of medicinal chemistry. The paper titled "Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step" describes an efficient method to synthesize a chiral intermediate for CCR2 antagonists. The key step involves an iodolactamization, which is a cyclization reaction that introduces a lactam moiety into the molecule. This step is crucial for establishing the stereochemistry of the compound. The paper also discusses a single-pot transformation that increases the efficiency of the synthesis.

Molecular Structure Analysis

The molecular structure of compounds like (S)-tert-butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate is complex and requires detailed analysis. The paper "tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate" provides insights into the structural analysis of a related tert-butyl carbamate derivative. The structure was confirmed using various spectroscopic methods, including high-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy. These techniques are essential for determining the arrangement of atoms within the molecule and confirming the identity of the synthesized compound.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives is influenced by their functional groups. In the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate , the authors describe a three-step synthetic method involving acylation, nucleophilic substitution, and reduction. These reactions are typical for the modification of aromatic compounds and are often used to introduce various substituents that can alter the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the properties of similar compounds can be inferred. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate involves protection and deprotection steps that are indicative of the compound's sensitivity to reaction conditions. The overall yield and the number of steps required for the synthesis can also provide information about the stability and reactivity of the compound. The tert-butyl group is commonly used as a protecting group for amines and alcohols, suggesting that the compound is likely to be stable under a variety of conditions.

Future Directions

As this compound is not intended for use in consumer products , its future directions are likely to be determined by specific research or industrial needs. For more detailed information, it would be best to contact the manufacturer or a chemical supplier .

properties

IUPAC Name

tert-butyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCKHNZSBNGBQL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592158
Record name tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30044-67-8
Record name tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(S)-3-amino-4-hydroxybutanoic acid amide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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